molecular formula C16H14N4O5S B11553411 2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11553411
M. Wt: 374.4 g/mol
InChI Key: TWSUFBCNWUHDQZ-RQZCQDPDSA-N
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Description

2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a nitrobenzyl group, a nitrophenyl group, and a sulfanyl group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the benzyl and phenyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.

    Medicine: Its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfanyl groups can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-nitrobenzyl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14N4O5S/c21-16(11-26-10-12-4-6-14(7-5-12)19(22)23)18-17-9-13-2-1-3-15(8-13)20(24)25/h1-9H,10-11H2,(H,18,21)/b17-9+

InChI Key

TWSUFBCNWUHDQZ-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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